molecular formula C20H22N4S B12037049 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-76-4

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12037049
CAS No.: 478255-76-4
M. Wt: 350.5 g/mol
InChI Key: GAYLXMXTUSFTES-FYJGNVAPSA-N
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Description

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(tert-butyl)benzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzylamine derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function. The benzylidene group may also contribute to the compound’s biological activity by interacting with cellular membranes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(tert-Butyl)benzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-(tert-Butyl)benzylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-(tert-Butyl)benzylidene)amino)-5-(phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

478255-76-4

Molecular Formula

C20H22N4S

Molecular Weight

350.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4S/c1-14-6-5-7-16(12-14)18-22-23-19(25)24(18)21-13-15-8-10-17(11-9-15)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+

InChI Key

GAYLXMXTUSFTES-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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